Cas no 40463-78-3 (4-Amino-saligenin)

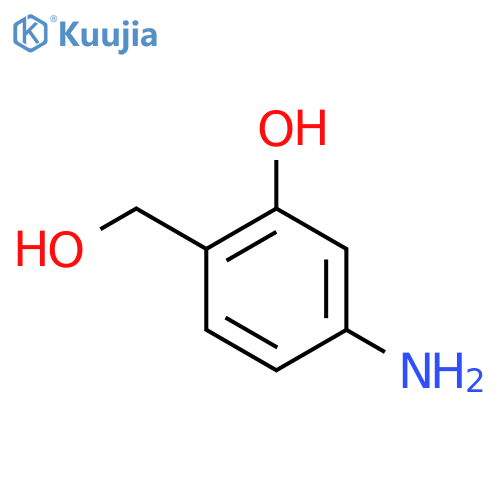

4-Amino-saligenin structure

商品名:4-Amino-saligenin

4-Amino-saligenin 化学的及び物理的性質

名前と識別子

-

- 4-Amino-2-hydroxybenzyl alcohol

- 5-amino-2-(hydroxymethyl)phenol

- 4-amino-2-hydroxy-benzyl alcohol

- D76340

- 4-Amino-saligenin

- BS-46038

- CS-0103176

- AKOS006338662

- SCHEMBL6935962

- 40463-78-3

-

- MDL: MFCD19205361

- インチ: 1S/C7H9NO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4,8H2

- InChIKey: HDEZKWUFSMWOCB-UHFFFAOYSA-N

- ほほえんだ: OC1C=C(C=CC=1CO)N

計算された属性

- せいみつぶんしりょう: 139.063328530g/mol

- どういたいしつりょう: 139.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.5

- 疎水性パラメータ計算基準値(XlogP): 0.6

4-Amino-saligenin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A810942-1g |

5-Amino-2-(hydroxymethyl)phenol |

40463-78-3 | 97% | 1g |

$342.0 | 2023-05-20 | |

| Chemenu | CM336267-10g |

4-amino-2-hydroxybenzyl alcohol |

40463-78-3 | 95%+ | 10g |

$1190 | 2021-06-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HO426-5g |

4-Amino-saligenin |

40463-78-3 | 97% | 5g |

6990CNY | 2021-05-07 | |

| Chemenu | CM336267-250mg |

4-amino-2-hydroxybenzyl alcohol |

40463-78-3 | 95%+ | 250mg |

$108 | 2022-06-11 | |

| TRC | A414780-1000mg |

4-Amino-saligenin |

40463-78-3 | 1g |

$ 1499.00 | 2023-04-19 | ||

| TRC | A414780-500mg |

4-Amino-saligenin |

40463-78-3 | 500mg |

$ 800.00 | 2023-09-09 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT8150-100mg |

5-amino-2-(hydroxymethyl)phenol |

40463-78-3 | 95% | 100mg |

¥218.0 | 2024-04-19 | |

| A2B Chem LLC | AF91717-1g |

5-Amino-2-(hydroxymethyl)phenol |

40463-78-3 | 98% | 1g |

$720.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1173816-1g |

5-Amino-2-(hydroxymethyl)phenol |

40463-78-3 | 97% | 1g |

¥3312.00 | 2024-05-14 | |

| TRC | A414780-1g |

4-Amino-saligenin |

40463-78-3 | 1g |

$ 1240.00 | 2022-06-08 |

4-Amino-saligenin 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

40463-78-3 (4-Amino-saligenin) 関連製品

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:40463-78-3)4-Amino-saligenin

清らかである:99%

はかる:10g

価格 ($):1453.0